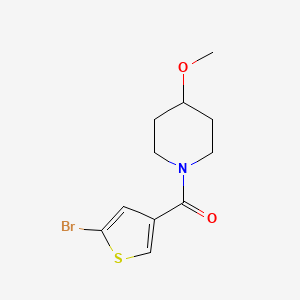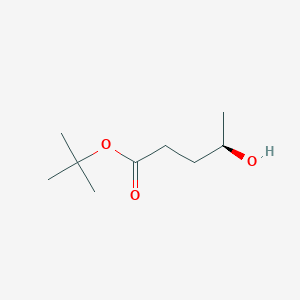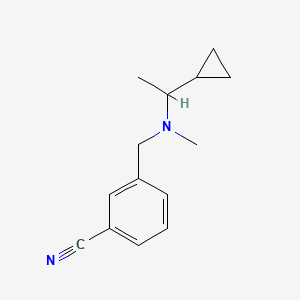![molecular formula C11H12O4S B14892446 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid is an organic compound characterized by the presence of a dioxin ring fused to a benzene ring, with a thioether linkage to a propanoic acid moiety
Méthodes De Préparation
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid typically involves several steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether linkage formation:
Attachment of the propanoic acid moiety: This step usually involves esterification or amidation reactions, followed by hydrolysis to yield the final acid product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxin ring can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The dioxin ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity. Pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid include:
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound shares the dioxin ring structure but has different functional groups, leading to distinct chemical and biological properties.
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: This compound also contains the dioxin ring but is linked to an imidazo[1,2-a]pyridine moiety, resulting in different applications and activities.
Propriétés
Formule moléculaire |
C11H12O4S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H12O4S/c1-7(11(12)13)16-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Clé InChI |
ZOUQEZRWVQATMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC1=CC2=C(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)



![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)




![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)


